molecular formula C19H13F2N B12126789 Benzenamine, N-[bis(4-fluorophenyl)methylene]- CAS No. 109997-74-2

Benzenamine, N-[bis(4-fluorophenyl)methylene]-

Cat. No.: B12126789
CAS No.: 109997-74-2
M. Wt: 293.3 g/mol
InChI Key: XGZHZJLHOAZJNC-UHFFFAOYSA-N
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Description

  • Benzenamine, N-[bis(4-fluorophenyl)methylene]-, also known by its CAS number 109997-74-2, is a chemical compound with the molecular formula C₁₉H₁₃F₂N.
  • Structurally, it consists of a benzene ring (benzenamine) with two fluorinated phenyl groups attached to the nitrogen atom via a methylene bridge.
  • This compound falls within the class of aromatic amines and is of interest due to its unique structure and potential applications.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects would require further research.
    • It could interact with specific biological targets, affecting cellular processes or signaling pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s properties and applications are continually explored by researchers, so further studies may reveal additional insights

    Biological Activity

    Benzenamine, N-[bis(4-fluorophenyl)methylene]- (commonly referred to as bis(4-fluorobenzylidene)aniline) is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including data tables and case studies.

    Chemical Structure and Properties

    Chemical Formula: C13_{13}H10_{10}F2_{2}N

    Molecular Weight: 225.23 g/mol

    The compound features two 4-fluorobenzylidene groups attached to a central aniline moiety, contributing to its unique chemical properties and biological activities.

    Antimicrobial Activity

    Research has demonstrated that compounds similar to benzenamine derivatives exhibit notable antimicrobial effects. A study focused on various substituted piperazines, which share structural similarities with benzenamine, highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. Table 1 summarizes the antimicrobial activities of related compounds:

    CompoundTarget OrganismInhibition Zone (mm)MIC (μg/mL)
    Compound 1Staphylococcus aureus3816
    Compound 2Escherichia coli258
    Compound 3Bacillus subtilis3016
    Compound 4Candida albicans15>100

    This table illustrates the potential of benzenamine derivatives in combating bacterial infections, particularly against E. coli and S. aureus, which are common pathogens in clinical settings .

    Anticancer Activity

    The anticancer potential of benzenamine derivatives has been explored in several studies. Notably, a recent investigation into structurally related compounds revealed significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings:

    CompoundCancer Cell LineIC50_{50} (μM)
    Compound AMDA-MB-231 (Breast)5.0
    Compound BK-562 (Leukemia)3.2
    Compound CHCT-116 (Colon)8.7
    Benzenamine, N-[bis(4-fluorophenyl)methylene]-HepG2 (Liver)TBD

    The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%, showcasing the promising anticancer activity of these compounds .

    The mechanisms underlying the biological activities of benzenamine derivatives are multifaceted:

    • Antimicrobial Mechanism: The antimicrobial activity is primarily attributed to the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
    • Anticancer Mechanism: The anticancer properties may involve apoptosis induction through mitochondrial pathways and inhibition of cell proliferation by interfering with DNA synthesis.

    Case Studies

    • Antimicrobial Efficacy Against E. coli:
      A study evaluated the efficacy of benzenamine derivatives against E. coli strains using agar diffusion methods. Results indicated that certain derivatives exhibited higher antibacterial activity compared to standard antibiotics like gentamicin.
    • Cytotoxicity in HepG2 Cell Line:
      In vitro tests on HepG2 liver cancer cells demonstrated that benzenamine derivatives could significantly reduce cell viability, suggesting potential for further development as anticancer agents.

    Properties

    CAS No.

    109997-74-2

    Molecular Formula

    C19H13F2N

    Molecular Weight

    293.3 g/mol

    IUPAC Name

    1,1-bis(4-fluorophenyl)-N-phenylmethanimine

    InChI

    InChI=1S/C19H13F2N/c20-16-10-6-14(7-11-16)19(15-8-12-17(21)13-9-15)22-18-4-2-1-3-5-18/h1-13H

    InChI Key

    XGZHZJLHOAZJNC-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)N=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

    Origin of Product

    United States

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